Huntite (CaMg3(CO3)4)

Catalog No.
S1769342
CAS No.
19569-21-2
M.F
CH2CaMgO3
M. Wt
126.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Huntite (CaMg3(CO3)4)

CAS Number

19569-21-2

Product Name

Huntite (CaMg3(CO3)4)

IUPAC Name

calcium;carbonic acid;magnesium

Molecular Formula

CH2CaMgO3

Molecular Weight

126.41 g/mol

InChI

InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);;

InChI Key

ADIXYOBIQIMPEH-UHFFFAOYSA-N

SMILES

C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.[Mg].[Mg].[Mg].[Ca]

Canonical SMILES

C(=O)(O)O.[Mg].[Ca]

Environmental Applications

Huntite's ability to bind carbon dioxide (CO₂) makes it a potential candidate for CO₂ sequestration strategies. Research suggests that huntite formation can occur naturally during the alteration of magnesium-rich minerals in the presence of CO₂ []. This process could contribute to long-term CO₂ storage within geological formations.

There's also ongoing research on the potential role of huntite-producing bacteria in marine environments. Studies have shown that certain cyanobacteria strains can promote huntite precipitation from seawater under specific conditions []. Understanding these biogeochemical processes could be crucial for developing biological CO₂ capture methods.

Material Science Applications

Huntite's inherent flame retardant properties are attracting interest in material science research. Due to its specific chemical composition, huntite releases water vapor and carbon dioxide when exposed to high temperatures, diluting combustible gases and hindering flame propagation [].

Huntite is a naturally occurring mineral with the chemical formula Calcium Magnesium Carbonate, represented as CaMg3(CO3)4\text{CaMg}_3(\text{CO}_3)_4. It belongs to the class of carbonate minerals and is characterized by its layered structure, which consists of alternating layers of magnesium and calcium carbonates. Huntite often appears in a white or light-colored form and is commonly found in sedimentary deposits, particularly in regions with significant geological activity. It is typically associated with hydromagnesite, another carbonate mineral, and they often occur together in nature.

The thermal decomposition of huntite occurs through endothermic reactions that release carbon dioxide gas. The primary reaction can be expressed as follows:

CaMg3(CO3)43MgO+CaO+4CO2\text{CaMg}_3(\text{CO}_3)_4\rightarrow 3\text{MgO}+\text{CaO}+4\text{CO}_2

This reaction takes place in two stages:

  • The first stage occurs between approximately 400°C and 630°C, where carbon dioxide associated with magnesium ions is released.
  • The second stage occurs between 630°C and 750°C, resulting in the release of carbon dioxide associated with calcium ions .

Huntite has not been extensively studied for biological activity, but some research indicates that it may have potential applications in biocompatibility and as a filler material in various biological composites. Its non-toxic nature and chemical stability make it a candidate for use in biomedical applications, although more research is needed to fully understand its interactions at the cellular level.

Huntite can be synthesized through several methods, including:

  • Natural Mining: Huntite is primarily obtained from natural deposits, particularly in Turkey, where it is mined alongside hydromagnesite.
  • Chemical Precipitation: Laboratory synthesis can be achieved by mixing solutions of calcium and magnesium salts with carbonate sources under controlled conditions to precipitate huntite.
  • Thermal Decomposition: Controlled heating of mixtures containing magnesium and calcium carbonates can also yield huntite as a product.

Huntite has several notable applications:

  • Fire Retardant: Due to its ability to release carbon dioxide upon decomposition, huntite is used as a fire retardant filler in plastics and other materials. It helps reduce flammability and improve thermal stability .
  • Construction Materials: Huntite serves as a filler in construction materials, enhancing properties such as strength and durability.
  • Environmental

Studies on the interaction of huntite with other materials have shown that it enhances the fire retardant properties when mixed with hydromagnesite. The unique morphology of huntite particles contributes to improved heat resistance and reduced flammability in composite materials. Research indicates that the ratio of huntite to hydromagnesite significantly affects the thermal behavior of mixtures, influencing ignition times and heat release rates during combustion .

Huntite shares similarities with several other carbonate minerals. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
HydromagnesiteMg5(CO3)4(OH)24H2O\text{Mg}_5(\text{CO}_3)_4(\text{OH})_2\cdot 4\text{H}_2\text{O}Contains water; decomposes at lower temperatures than huntite.
DolomiteCaMg(CO3)2\text{CaMg}(\text{CO}_3)_2Contains equal parts calcium and magnesium; more stable at higher temperatures.
MagnesiteMgCO3\text{MgCO}_3Pure magnesium carbonate; decomposes at higher temperatures than huntite.
CalciteCaCO3\text{CaCO}_3Pure calcium carbonate; decomposes at lower temperatures compared to huntite.

Huntite's unique composition of both calcium and magnesium carbonates distinguishes it from these compounds, particularly in its thermal properties and applications as a fire retardant. Its dual role as a source of both magnesium oxide and calcium oxide upon decomposition further enhances its utility in various industrial applications.

Crystal System and Space Group Analysis

Huntite crystallizes in the trigonal crystal system with the space group R32, representing a rhombohedral lattice with 32-point group symmetry [1] [3] [4]. The mineral exhibits a hexagonal unit cell setting that can be alternatively described in rhombohedral coordinates [2]. Transmission electron microscopy observations of huntite grains on carbon film demonstrate diffraction symmetry consistent with the R32 space group, with no indications of twinning that might suggest lower symmetry [4].

The R32 space group classification places huntite within the trapezohedral crystal class, characterized by three-fold rotational symmetry combined with perpendicular two-fold axes [1] [5]. This space group assignment has been consistently confirmed through multiple structural refinement studies using X-ray powder diffraction data [4]. The crystallographic point group 32 indicates the presence of a three-fold rotation axis parallel to the c-axis and three two-fold rotation axes perpendicular to it [1].

Single-crystal X-ray diffraction studies of huntite-type structures demonstrate that compounds with this composition generally adopt the R32 space group, although variations in growth conditions can occasionally lead to transitions to lower symmetry monoclinic space groups [7]. The R32 symmetry is maintained across a wide range of pressure and temperature conditions, making it the stable polymorph under ambient conditions [12] [13].

Unit Cell Parameters and Polyhedral Coordination

The unit cell parameters of huntite have been precisely determined through least-squares refinement of X-ray powder diffraction data. The hexagonal unit cell dimensions are a = 9.5027(6) Angstroms and c = 7.8212(6) Angstroms, with a c/a ratio of 0.823 [1] [4] [5]. The unit cell volume is calculated as 611.64 cubic Angstroms with Z = 3 formula units per unit cell [3] [5]. The calculated density based on these parameters is 2.875 grams per cubic centimeter [1].

Crystallographic ParameterValueStandard Deviation
a-axis (Angstroms)9.50270.0006
c-axis (Angstroms)7.82120.0006
c/a ratio0.823-
Unit cell volume (Angstroms³)611.64-
Z (formula units)3-
Calculated density (g/cm³)2.875-

The polyhedral coordination in huntite reveals a distinctive arrangement that differs significantly from other rhombohedral carbonates [4]. Calcium atoms occupy trigonal prismatic coordination sites with six oxygen atoms at distances of 2.409(11) Angstroms, representing an unusual coordination geometry for calcium in carbonate minerals [4]. Additionally, calcium atoms have a secondary set of more distant oxygen neighbors at 3.154(13) Angstroms, though these contacts are considered structurally insignificant [4].

Magnesium atoms are coordinated in distorted octahedral geometry with three distinct magnesium-oxygen distances: 2.704(16) Angstroms to one oxygen atom, 2.107(74) Angstroms to two oxygen atoms, and 2.031(13) Angstroms to two oxygen atoms [4]. The magnesium octahedra share edges to form infinite spiral chains running parallel to the c-axis, with shared octahedral edges measuring 2.63 Angstroms [4].

The carbonate groups in huntite exist in two distinct types with different orientational relationships [4]. One-quarter of the carbonate groups (C1O3) possess 32 symmetry and are oriented parallel to the (0001) plane as planar, equal-sided triangular groups [4]. The remaining three-quarters (C2O3) have 2 symmetry and form planar but slightly irregular triangular groups with sides of 2.21 and 2.24 Angstroms, tilted at 6 degrees to the (0001) plane [4].

Comparative Structural Relationships with Dolomite and Magnesite

The structural architecture of huntite exhibits both similarities and fundamental differences when compared to dolomite and magnesite [4] [8]. Like dolomite, huntite contains alkaline-earth polyhedra arranged in layers normal to the c-axis, interconnected by corner-sharing with carbonate groups [4]. However, the polyhedral connectivity and cation ordering patterns distinguish huntite from its structural relatives [4].

Structural FeatureHuntiteDolomiteMagnesite
Crystal SystemTrigonalTrigonalTrigonal
Space GroupR32R3̄R3̄c
Ca CoordinationTrigonal PrismOctahedral-
Mg CoordinationOctahedralOctahedralOctahedral
Layer CompositionMixed Ca-MgSeparate Ca/MgMg only

In dolomite, calcium and magnesium atoms are segregated into separate layers, with each layer containing exclusively calcium octahedra or magnesium octahedra [4]. Conversely, huntite layers contain both calcium trigonal prisms and magnesium octahedra within the same structural layer [4]. This mixed cation arrangement represents a significant departure from the ordered layering characteristic of dolomite [4].

The polyhedral connectivity between successive cation layers also differs markedly between these minerals [4]. In both dolomite and calcite structures, each polyhedron shares three corners with polyhedra in the layer above and three corners with those below, with no edge-sharing occurring [4]. Huntite polyhedra share all corners with neighboring layers, but the magnesium octahedra additionally share two edges, creating three-octahedron-repeat spiral chains along the c-axis [4].

Thermal decomposition studies reveal that huntite behaves differently from mechanical mixtures of dolomite and magnesite [10]. While a 3:1 mixture of magnesium carbonate and calcium carbonate shows mass loss patterns similar to huntite, the decomposition temperatures are lower in huntite due to its unified crystal structure rather than separate carbonate phases [21]. The first decomposition stage occurs between 400-630°C corresponding to magnesium-associated carbonate groups, followed by calcium carbonate decomposition between 610-800°C [21].

High-Pressure Phase Transitions and Polymorphism

Recent high-pressure investigations have revealed that huntite undergoes significant structural transformations under extreme pressure conditions [12] [13]. Synchrotron X-ray diffraction experiments conducted in diamond-anvil cells using helium as a pressure-transmitting medium demonstrate that the ambient R32 huntite structure persists up to 21 gigapascals [12] [13].

The equation of state parameters for ambient-pressure huntite have been determined through Birch-Murnaghan fitting of pressure-volume data [12] [13]. The zero-pressure volume V₀ is 611.7(2) cubic Angstroms, the bulk modulus B₀ is 99.5(11) gigapascals, and the pressure derivative of the bulk modulus B₀' is 4.0 [12] [13]. These parameters indicate that huntite is moderately compressible compared to other carbonate minerals [12].

Equation of State ParameterValueUnits
V₀ (zero-pressure volume)611.7(2)Angstroms³
B₀ (bulk modulus)99.5(11)Gigapascals
B₀' (pressure derivative)4.0Dimensionless

At 21 gigapascals, huntite transforms to a second trigonal phase designated as huntite II, crystallizing in the R3 space group [12] [13]. This high-pressure polymorph persists up to at least 38 gigapascals, the maximum pressure investigated in current studies [12] [13]. The transformation involves significant changes in the coordination environment of calcium atoms, with the coordination number increasing from 6 to 9 [12] [13].

The structural differences between huntite and huntite II primarily involve tilting of carbonate units with respect to the basal plane and rotational adjustments that progressively modify calcium coordination geometry [12] [13]. Raman spectroscopy experiments complement X-ray diffraction data and suggest the appearance of structural defects beginning around 10 gigapascals, preceding the major phase transition [12] [13].

Low-temperature diagenetic processes represent one of the most significant pathways for huntite formation in natural environments, particularly in sedimentary settings where specific geochemical conditions enable the transformation of precursor minerals into this distinctive carbonate phase [1] [2]. These processes typically occur at temperatures below 100°C and are characterized by complex interactions between pore water chemistry, mineral stability relationships, and the availability of dissolved carbonate species.

The diagenetic formation of huntite has been extensively documented in modern microbialites from Lake Alchichica, Mexico, where massive huntite precipitation occurs through the replacement of primary aragonite and hydromagnesite phases [1]. In these deep microbialite environments, developing at water depths greater than or equal to 20 meters, specific pore water physicochemistry controls the destabilization of primary carbonates and facilitates huntite precipitation [1]. The process involves a complex sequence where huntite forms as a secondary phase, replacing the original carbonate minerals that constituted the microbialite framework.

Research on Triassic limestones from the Opole Silesia region has revealed the presence of huntite-like phases formed through diagenetic processes involving waters from the vadose zone [2]. In these systems, the interaction between phreatic zone waters and vadose zone fluids creates conditions conducive to huntite formation, although the resulting mineral often shows reduced magnesium content compared to stoichiometric huntite, possibly due to diagenetic alteration processes such as dehuntitization or calcitization [2].

The role of carbon dioxide concentration proves critical in low-temperature diagenetic huntite formation. High carbonate ion concentrations in solution, effected by elevated salinity conditions, facilitate both huntite and dolomite formation [3]. This relationship demonstrates the fundamental importance of maintaining sufficient CO₃²⁻ availability during the diagenetic process, as the depletion of carbonate species can inhibit huntite precipitation and favor the formation of alternative carbonate phases.

Experimental investigations have demonstrated that huntite formation during early diagenetic reactions results in marked increases in solution alkalinity [4]. The precipitation sequence typically begins with nesquehonite transformation, followed by huntite formation under specific chemical conditions that maintain elevated carbonate concentrations while providing appropriate magnesium and calcium sources [4].

The temporal framework for low-temperature diagenetic huntite formation extends from thousands to millions of years, reflecting the slow kinetics of mineral replacement reactions and the time required for appropriate geochemical conditions to develop and persist [5]. These extended timescales allow for the gradual establishment of chemical equilibria that favor huntite stability over alternative carbonate phases.

Evaporative Precipitation Mechanisms

Evaporative precipitation mechanisms constitute a fundamental pathway for huntite formation in environments where concentrated brines develop through water loss to the atmosphere [6] [7] [8]. These processes operate across diverse geological settings, from closed-basin lakes to coastal sabkhas, and are characterized by the progressive concentration of dissolved species that eventually reach supersaturation levels necessary for huntite nucleation and growth.

The evaporative concentration of meteoric solutions weathering magnesite or dolomite-bearing rocks represents a primary mechanism for huntite formation [6]. This process typically occurs in arid and semi-arid environments where evaporation rates exceed precipitation, leading to the progressive concentration of magnesium and calcium species in solution. As water evaporates, the activity of dissolved ions increases, eventually reaching the threshold conditions required for huntite precipitation.

Modern examples of evaporative huntite formation are found in the seasonal salt lakes of Turkey and playa lakes of British Columbia, where cyclical wet and dry periods create optimal conditions for mineral precipitation [9]. During wet periods, these systems accumulate dilute waters that dissolve magnesium and calcium-bearing minerals from surrounding rocks. Subsequent evaporation concentrates these solutions, leading to the sequential precipitation of various carbonate phases, with huntite forming under specific concentration and temperature conditions.

Research on alkaline lakes demonstrates the complex relationship between evaporation and mineral precipitation sequences [7]. In these systems, the extremely high pH and dissolved inorganic carbon concentrations create unique conditions for carbonate mineral formation, including huntite precipitation under specific chemical circumstances. The closed-basin nature of these systems ensures that all dissolved constituents remain within the system, allowing for extreme concentration levels that favor huntite formation over more common carbonate minerals.

The temporal aspects of evaporative precipitation vary significantly depending on climate conditions and hydrologic cycles. In some systems, huntite formation occurs on seasonal to annual timescales in response to regular evaporation cycles [8]. However, in more stable environments with consistent evaporation rates, huntite precipitation may require longer periods to achieve the necessary chemical conditions for sustained mineral formation.

Experimental studies of evaporitic mineral precipitation reveal that huntite typically forms after initial phases such as alkaline earth carbonates, following a predictable sequence related to mineral solubility and solution composition [8]. The precipitation of huntite often occurs in association with other magnesium-calcium carbonates, reflecting the complex chemical evolution of evaporating brines and the thermodynamic relationships between different carbonate phases.

Quantitative investigations demonstrate that evaporation rates, magnesium to calcium ratios, and overall salinity levels represent the primary controls on huntite precipitation in evaporative environments [10]. High magnesium to calcium molar ratios, particularly values exceeding 10-12, promote conditions favorable for huntite formation by providing sufficient magnesium availability while maintaining appropriate calcium concentrations for the mineral stoichiometry.

Role of Meteoric Fluids in Serpentinite Weathering

The interaction between meteoric fluids and serpentinite represents a particularly significant process for huntite formation, involving complex water-rock interactions that lead to distinctive carbonate mineral assemblages [11] [12] [13]. These processes typically occur under low-temperature conditions below 150°C and involve the alteration of ultramafic rocks through infiltration and circulation of surface-derived waters.

Serpentinite weathering by meteoric fluids involves the low-temperature alteration of ophiolites through infiltrated meteoric waters, which removes atmospheric carbon dioxide through mineral carbonation processes [12]. This alteration pattern generates distinctive mineralogical assemblages including lizardite, dolomite, and magnetite, with huntite forming under specific conditions where appropriate magnesium and calcium concentrations develop in the weathering fluids [12].

Research in the Çameli basin of southwestern Turkey, which hosts the world's largest known huntite deposits, demonstrates the critical role of meteoric fluid interaction with serpentinite in generating economic huntite accumulations [11]. In this system, the formation of huntite results from the mixture of magnesium-rich saline waters derived from serpentinite alteration with small amounts of calcium-rich karstic waters from carbonate basement rocks [11]. The strontium concentrations in the huntite indicate that calcium-rich karst waters play a significant role in the formation process, while the low strontium contents suggest that huntite formation results from mixing rather than direct precipitation from single-source fluids [11].

The weathering of serpentinite generates alkaline and hydrogen-bearing fluids that create unique geochemical conditions for carbonate precipitation [12]. These fluids typically exhibit elevated pH values and contain distinctive trace element signatures that reflect the ultramafic source rocks. The interaction of such fluids with atmospheric carbon dioxide or carbonate-bearing groundwaters provides the carbonate species necessary for huntite formation while maintaining the high magnesium concentrations characteristic of serpentinite-derived waters.

Thermochemical modeling of mineral-water equilibria in serpentinite weathering systems demonstrates that the percolating aqueous fluids develop alkaline conditions with elevated hydrogen concentrations [12]. These chemical characteristics influence the stability relationships between different carbonate phases and create windows of opportunity for huntite precipitation under specific temperature and pressure conditions.

The spatial distribution of huntite in serpentinite weathering environments typically shows strong correlation with zones of focused fluid flow and water-rock interaction [13]. These areas often correspond to fracture networks, fault zones, or other structural features that facilitate enhanced fluid circulation and create the chemical gradients necessary for huntite formation.

Carbon isotope signatures in huntite and associated carbonates from serpentinite weathering environments provide evidence for the sources of carbon involved in the formation process [12]. Exceptionally high δ¹³C values, ranging from 7.1 to 17.3‰ in associated dolomite, suggest evidence of low-temperature methanogenesis and complex carbon cycling within these systems [12]. These isotopic signatures help distinguish huntite formed through serpentinite weathering from huntite generated through other formation mechanisms.

Thermodynamic Stability Under Variable pCO₂ Conditions

The thermodynamic stability of huntite exhibits significant sensitivity to carbon dioxide partial pressure, with variations in pCO₂ conditions fundamentally controlling both formation and decomposition processes [14] [15] [16]. Understanding these relationships provides critical insights into the environmental conditions required for huntite stability and the mechanisms governing its persistence in natural systems.

Experimental investigations of huntite thermal decomposition under controlled carbon dioxide atmospheres reveal distinct decomposition pathways dependent on pCO₂ levels [14] [16]. Under low carbon dioxide partial pressure conditions (pCO₂ < 0.1 atmosphere), huntite decomposes directly to magnesium and calcium oxides through a single-step process. However, under higher pCO₂ conditions approaching one atmosphere, huntite decomposition follows a two-stage mechanism involving the initial formation of magnesium-calcite intermediate phases [14].

The decomposition mechanism under elevated pCO₂ conditions involves the initial breakdown of huntite to form a solid solution of magnesium-bearing calcite, with the magnesium content of this intermediate phase varying with temperature [16]. The first decomposition step can be represented as: CaMg₃(CO₃)₄ → CaCO₃·nMgCO₃ + (3-n)MgO + (3-n)CO₂, where the value of n gradually decreases from approximately 0.2 to 0.05 with increasing temperature [16]. The second decomposition step involves the breakdown of this magnesium-calcite phase to yield the final oxide products.

Research on the Gibbs free energy of huntite formation demonstrates that the mineral exhibits negative free energy values under standard conditions, indicating thermodynamic stability at low temperatures and atmospheric pressures [17] [15]. The measured Gibbs free energy of formation is -4203.4 ± 1.6 kilojoules per mole, confirming the thermodynamic feasibility of huntite formation under appropriate chemical conditions [17].

High-pressure experimental studies reveal additional complexity in huntite stability relationships under extreme conditions [18] [19]. Room-temperature compression experiments up to 38 gigapascals show that huntite maintains its initial R32 crystal structure up to 21 gigapascals, beyond which it transforms to a different trigonal phase designated as huntite II [18] [19]. This high-pressure polymorph exhibits distinct structural characteristics involving tilting of carbonate units and changes in calcium coordination from 6 to 9 [18] [19].

The bulk modulus of huntite, measured as 99.5 ± 11 gigapascals, provides quantitative information about the mineral's mechanical response to pressure changes [18] [19]. This value, combined with the zero-pressure volume of 611.7 ± 2 cubic angstroms, establishes the equation of state parameters necessary for understanding huntite behavior under varying pressure conditions [18] [19].

Temperature-dependent stability relationships demonstrate that huntite remains stable at surface conditions but begins thermal decomposition at approximately 450°C under atmospheric pressure [20] [21] [22]. The decomposition temperature shows systematic variation with pCO₂, with higher carbon dioxide partial pressures generally stabilizing huntite to higher temperatures by suppressing carbonate decomposition reactions [16].

The interaction between temperature and pCO₂ effects creates complex stability fields for huntite in natural environments. In systems with elevated carbon dioxide concentrations, such as those found in some cave environments or areas of degassing groundwater, huntite may remain stable under conditions that would otherwise favor alternative carbonate phases [23]. Conversely, in environments with low pCO₂, such as well-ventilated cave passages or surface exposures, huntite may undergo transformation to more stable carbonate assemblages.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

125.9480265 g/mol

Monoisotopic Mass

125.9480265 g/mol

Heavy Atom Count

6

Dates

Last modified: 07-19-2023

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